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Introduction
GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled

receptor that plays a crucial role in the immune response to Mycobacterium tuberculosis (Mtb).

[1][2] It is a receptor for oxysterols, most potently activated by 7α,25-dihydroxycholesterol

(7α,25-OHC).[1] The GPR183 signaling pathway is involved in guiding the migration of various

immune cells, including lymphocytes, dendritic cells, and macrophages, to secondary lymphoid

organs.[1] Emerging evidence highlights the significance of the GPR183/oxysterol axis in the

pathogenesis of tuberculosis. Modulation of this pathway has been shown to impact

intracellular mycobacterial growth, host immune cell recruitment, and cytokine production,

making GPR183 a promising target for host-directed therapies against tuberculosis.[1][3]

Gpr183-IN-2 is a potent and selective inhibitor of GPR183, offering a valuable tool to

investigate the therapeutic potential of targeting this pathway in tuberculosis infection models.

Gpr183-IN-2: A Potent Inhibitor of the GPR183
Signaling Pathway
Gpr183-IN-2 is a small molecule inhibitor of GPR183. It has been characterized to effectively

block the downstream signaling of the receptor.
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Property Value Reference

CAS Number 2924064-10-6 [4]

IC50
39.45 nM (in Ca2+ mobilization

assay)
[4]

Mechanism of Action in Tuberculosis
In the context of tuberculosis, the GPR183 signaling pathway is implicated in the host's

immune response. Activation of GPR183 by its ligand 7α,25-OHC can influence the migration

of macrophages and other immune cells to the site of infection.[3] Studies have shown that

GPR183 activation can paradoxically lead to a reduction in intracellular mycobacterial growth,

an effect associated with reduced IFN-β and IL-10 expression and enhanced autophagy.[1][5]

Conversely, inhibition of GPR183 with an antagonist has been shown to repress both early Mtb

infection and intracellular survival in macrophages.[6] Therefore, Gpr183-IN-2, as a potent

inhibitor, is expected to modulate the host immune response to Mtb infection by interfering with

immune cell trafficking and potentially altering the intracellular environment for the

mycobacteria.

Applications in Tuberculosis Research
Gpr183-IN-2 can be utilized in various in vitro and in vivo models to investigate the role of the

GPR183 signaling pathway in tuberculosis and to evaluate its potential as a host-directed

therapeutic agent.

In Vitro Models:

Macrophage Infection Models: Assess the effect of Gpr183-IN-2 on intracellular Mtb

growth in primary human or murine macrophages, or in macrophage-like cell lines (e.g.,

THP-1, RAW264.7).

Immune Cell Migration Assays: Investigate the impact of Gpr183-IN-2 on the migration of

immune cells (macrophages, dendritic cells, lymphocytes) towards chemoattractants like

7α,25-OHC.
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Cytokine Production Analysis: Determine the effect of Gpr183-IN-2 on the production of

key cytokines (e.g., IFN-β, TNF-α, IL-10, IL-6, IL-1β) by Mtb-infected immune cells.

Autophagy Studies: Examine the influence of Gpr183-IN-2 on autophagy induction in Mtb-

infected macrophages.

In Vivo Models:

Murine Tuberculosis Models: Evaluate the in vivo efficacy of Gpr183-IN-2 in mouse

models of tuberculosis (e.g., C57BL/6 or BALB/c mice infected with aerosolized Mtb). Key

endpoints would include bacterial burden in the lungs and spleen, lung pathology, and

immune cell infiltration.

Pharmacokinetic and Pharmacodynamic Studies: Determine the pharmacokinetic profile of

Gpr183-IN-2 and its pharmacodynamic effects on GPR183 signaling and immune

responses in vivo.

Quantitative Data Summary
The following tables summarize quantitative data from studies using GPR183 agonists and

antagonists in the context of mycobacterial infection. This data can serve as a reference for

designing experiments with Gpr183-IN-2.

Table 1: Effect of GPR183 Modulation on Intracellular Mycobacterial Growth
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Compound Cell Type
Mycobacter
ial Strain

Concentrati
on

Effect on
CFU

Reference

7α,25-OHC

(Agonist)

Primary

Human

Monocytes

M. bovis BCG 100 nM

~50%

reduction in

growth at 48h

[1]

7α,25-OHC

(Agonist)

Primary

Human

Monocytes

M.

tuberculosis

H37Rv

100 nM

~50%

reduction in

growth at 48h

[1]

GSK682753

(Antagonist)

Primary

Human

Monocytes

M. bovis BCG

/ M.

tuberculosis

H37Rv

10 µM

Abrogated

the effect of

7α,25-OHC

[1]

NIBR189

(Antagonist)

RAW264.7

Macrophages

M.

tuberculosis

H37Rv

25 nM

Decreased

intracellular

CFU

[6]

GPR183

Knockdown

(siRNA)

RAW264.7

Macrophages

M.

tuberculosis

H37Rv

N/A

Decreased

intracellular

CFU

[6]

Table 2: Effect of GPR183 Modulation on Cytokine Production in Mtb-Infected Cells
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Compound Cell Type Cytokine
Concentrati
on

Effect Reference

7α,25-OHC

(Agonist)

Primary

Human

Monocytes

IFNB1

(mRNA)
100 nM

Significant

reduction
[1]

7α,25-OHC

(Agonist)

Primary

Human

Monocytes

IL10 (mRNA) 100 nM
Significant

reduction
[1]

7α,25-OHC

(Agonist)

Primary

Human

Monocytes

TNF (mRNA) 100 nM
No significant

change
[1]

7α,25-OHC

(Agonist)

Primary

Human

Monocytes

IFN-β

(protein)
100 nM

Significant

reduction
[1]

7α,25-OHC

(Agonist)

Primary

Human

Monocytes

IL-10

(protein)
100 nM

Significant

reduction
[1]

7α,25-OHC

(Agonist)

Primary

Human

Monocytes

TNF-α

(protein)
100 nM

No significant

change
[1]

GSK682753

(Antagonist)

Primary

Human

Monocytes

IFNB1, IL10,

TNF
10 µM

Abrogated

the effect of

7α,25-OHC

[1]

NIBR189

(Antagonist)

C57BL/6J

Mice (IAV

infection)

IL-6, TNF,

IFNβ (protein)

7.6 mg/kg

(oral, twice

daily)

Significantly

lower

concentration

s at 7 dpi

[3]

NIBR189

(Antagonist)

C57BL/6J

Mice (SARS-

CoV-2

infection)

Tnf, Il10, Ifng

(mRNA)
Not specified

Reduced

expression at

2 dpi

[3]
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NIBR189

(Antagonist)

C57BL/6J

Mice (SARS-

CoV-2

infection)

Tnf, Il1b, Il6

(mRNA)
Not specified

Reduced

expression at

5 dpi

[3]
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GPR183 Signaling in Tuberculosis
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Experimental Workflow for Gpr183-IN-2 in a Tuberculosis Model

In Vitro Experiments In Vivo Experiments

Infect Macrophages
(e.g., THP-1, BMDM)
with M. tuberculosis

Treat with Gpr183-IN-2
(various concentrations)

Analyze Outcomes:
- Intracellular CFU

- Cytokine Profile (ELISA, qPCR)
- Cell Migration (Transwell assay)

- Autophagy (Western blot for LC3)

Infect Mice (e.g., C57BL/6)
with aerosolized M. tuberculosis

Treat with Gpr183-IN-2
(e.g., oral gavage)

Analyze Outcomes:
- Lung & Spleen CFU
- Lung Histopathology

- Immune Cell Infiltration (Flow Cytometry)
- Cytokine Levels in BALF

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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